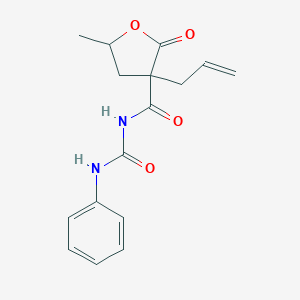
alpha-Allyl-alpha-allophanyl-gamma-butyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is a chemical compound that belongs to the class of gamma-butyrolactones. It is a potent bioactive molecule that has been extensively studied for its various applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Mécanisme D'action
The mechanism of action of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. Additionally, alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to possess potent anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone in lab experiments is its potent bioactivity. This compound has been found to exhibit a wide range of effects, making it a promising candidate for further research. However, one of the limitations of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research on alpha-Allyl-alpha-allophanyl-gamma-butyrolactone. For example, further studies could focus on the development of new cancer therapies based on this compound. Additionally, research could be conducted to investigate the potential use of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone as a treatment for various inflammatory disorders. Finally, more research could be conducted to elucidate the mechanism of action of this compound, which could lead to the development of new drugs with similar effects.
Méthodes De Synthèse
The synthesis of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone involves the condensation of gamma-butyrolactone with allyl alcohol and allophanic acid. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as chromatography or recrystallization.
Applications De Recherche Scientifique
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been extensively studied for its various applications in scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.
Propriétés
Numéro CAS |
14305-86-3 |
|---|---|
Nom du produit |
alpha-Allyl-alpha-allophanyl-gamma-butyrolactone |
Formule moléculaire |
C16H18N2O4 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
5-methyl-2-oxo-N-(phenylcarbamoyl)-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)22-14(16)20)13(19)18-15(21)17-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H2,17,18,19,21) |
Clé InChI |
UOGZEWXYSLFAPS-UHFFFAOYSA-N |
SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2 |
Synonymes |
AAAAGBL alpha-allyl-alpha-allophanyl-gamma-butyrolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



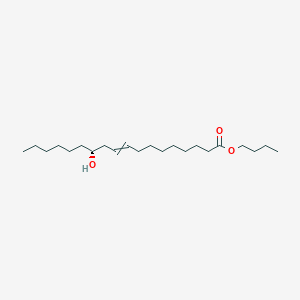
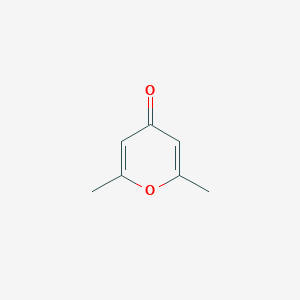
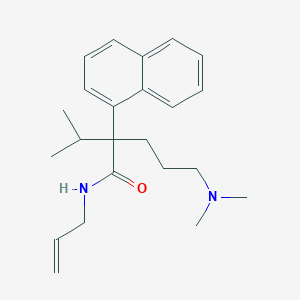
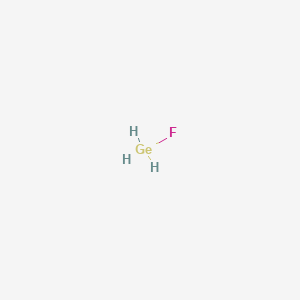
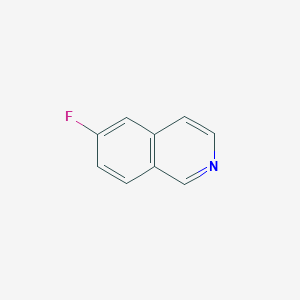
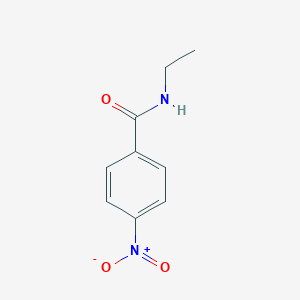
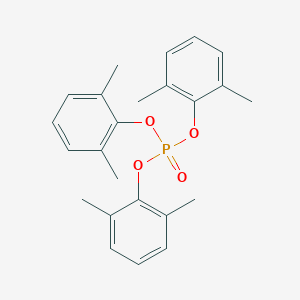
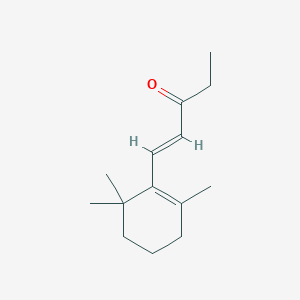
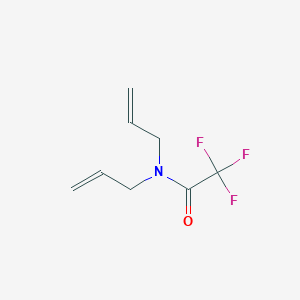
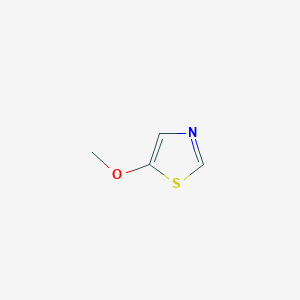
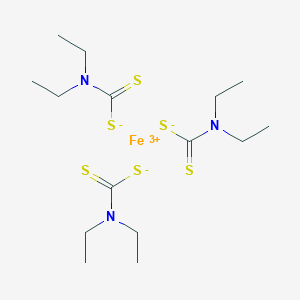
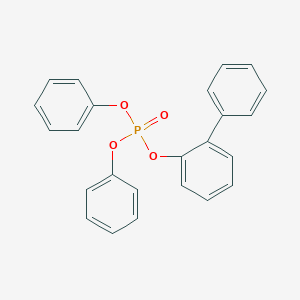
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)